Withasomniferolide A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of withasomniferolide A involves several steps, including extraction from the roots of Withania somnifera using methanol as a solvent . The compound is then isolated and purified using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy . The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the specific research or industrial application.
Industrial Production Methods
Industrial production of this compound is not well-documented, but it likely involves large-scale extraction and purification processes similar to those used in laboratory settings. These processes would need to be optimized for efficiency and yield to meet industrial demands.
化学反応の分析
Types of Reactions
Withasomniferolide A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
作用機序
Withasomniferolide A exerts its effects through various molecular targets and pathways. It has been shown to modulate the activity of the GABA A receptor, which plays a key role in the central nervous system . This modulation can lead to various physiological effects, including anti-anxiety and neuroprotective actions . Additionally, this compound may interact with other cellular targets, contributing to its anti-inflammatory and anti-cancer properties .
類似化合物との比較
Withasomniferolide A is part of a larger group of withanolides, which include compounds such as withaferin A, withanolide A, and withanolide D . These compounds share similar structural features but differ in their specific biological activities and potency. For example, withaferin A is known for its strong anti-cancer properties, while withanolide A has been studied for its neuroprotective effects . The uniqueness of this compound lies in its specific interactions with the GABA A receptor and its potential therapeutic applications .
生物活性
1.1 Anti-Inflammatory Activity
Withanolides, including structurally similar compounds like Withasomniferolide D, have demonstrated significant anti-inflammatory effects. They inhibit nitric oxide production by downregulating inducible nitric oxide synthase (iNOS) and modulating pro-inflammatory cytokines such as TNF-α and IL-6. These properties suggest potential applications in treating inflammatory disorders .
1.2 Anti-Adipogenic Effects
Withanolides such as Withasomniferol D have been shown to suppress adipogenesis by reducing lipid droplet accumulation and downregulating adipocyte-specific genes like Fabp4 and Adipsin. These findings indicate that Withasomniferolide A may have similar potential for addressing obesity and metabolic disorders .
1.3 Neuroprotective Potential
Related compounds like Withanolide A have been reported to facilitate neuronal regeneration and protect against neurodegenerative diseases such as Alzheimer's. They achieve this by enhancing synaptic reconstruction and reducing β-amyloid accumulation in the brain . This suggests that this compound could exhibit similar neuroprotective properties.
1.4 Anti-Cancer Properties
Withanolides are known to induce apoptosis in cancer cells by targeting pathways such as NF-κB and Notch signaling. They also inhibit angiogenesis, making them promising candidates for cancer therapy . While specific data on this compound is lacking, its structural similarity to other withanolides supports its potential in oncology.
2.1 In Vitro Studies
- Anti-Adipogenic Activity : Studies on Withasomniferol D revealed its ability to inhibit lipid accumulation in 3T3-L1 adipocytes at a concentration of 25 μM. It also upregulated lipolytic genes (HSL, ATGL) while downregulating lipogenic genes (SREBP1). These findings provide a framework for exploring the metabolic effects of this compound .
2.2 Neuroprotection
- Research on related withanolides showed enhanced expression of neprilysin, an enzyme that degrades β-amyloid peptides, thereby mitigating Alzheimer's disease pathology. Oral administration improved cognitive deficits in animal models .
2.3 Anti-Cancer Mechanisms
- Compounds like Withanolide D were found to induce cell cycle arrest and apoptosis in breast cancer cells by modulating pro-inflammatory transcription factors and apoptotic pathways . Similar mechanisms may apply to this compound.
3. Data Summary
Biological Activity | Mechanism of Action | Potential Applications |
---|---|---|
Anti-inflammatory | Downregulation of iNOS; inhibition of TNF-α and IL-6 | Autoimmune diseases, arthritis |
Anti-adipogenic | Suppression of lipid droplet formation; regulation of Fabp4, Adipsin, SREBP1 | Obesity, metabolic syndrome |
Neuroprotective | Synaptic reconstruction; reduction of β-amyloid accumulation | Alzheimer's disease, neurodegeneration |
Anti-cancer | Induction of apoptosis; inhibition of NF-κB and angiogenesis | Breast cancer, prostate cancer |
4. Challenges and Future Directions
While the biological activities of related withanolides are well-documented, direct studies on this compound remain sparse. Future research should focus on:
- Isolating this compound for detailed pharmacological evaluation.
- Conducting preclinical studies to assess toxicity and efficacy.
- Exploring its molecular docking interactions with key biological targets.
特性
分子式 |
C28H36O4 |
---|---|
分子量 |
436.6 g/mol |
IUPAC名 |
(2R)-2-[(1R)-1-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-1-oxo-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C28H36O4/c1-16-14-24(32-26(31)20(16)15-29)17(2)21-10-11-22-19-9-8-18-6-5-7-25(30)28(18,4)23(19)12-13-27(21,22)3/h5-9,17,19,21-24,29H,10-15H2,1-4H3/t17-,19+,21-,22+,23+,24-,27-,28+/m1/s1 |
InChIキー |
JRBQPTFYQRGHFB-JLLNYYHVSA-N |
異性体SMILES |
CC1=C(C(=O)O[C@H](C1)[C@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C=CC5=CC=CC(=O)[C@]45C)C)CO |
正規SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3C=CC5=CC=CC(=O)C45C)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。